Tert-butyl 4-hydrazinyl-2-methylbutanoate
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Overview
Description
Tert-butyl 4-hydrazinyl-2-methylbutanoate is an organic compound with a unique structure that includes a tert-butyl ester and a hydrazine functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydrazinyl-2-methylbutanoate typically involves the reaction of tert-butyl 4-bromobutanoate with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydrazinyl-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Azides or nitroso compounds.
Reduction: Alcohols or amines.
Substitution: Various substituted hydrazines or hydrazides.
Scientific Research Applications
Tert-butyl 4-hydrazinyl-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of hydrazine-based pharmaceuticals.
Industry: Utilized in the production of polymers and other materials where hydrazine derivatives are required.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydrazinyl-2-methylbutanoate involves its reactive hydrazine group, which can form covalent bonds with various substrates. This reactivity makes it useful in forming hydrazones and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-bromobutanoate: A precursor in the synthesis of tert-butyl 4-hydrazinyl-2-methylbutanoate.
Tert-butyl 4-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a hydrazine group.
Tert-butyl 4-aminobutanoate: Contains an amino group instead of a hydrazine group.
Uniqueness
This compound is unique due to its hydrazine functional group, which imparts distinct reactivity compared to similar compounds. This makes it particularly valuable in synthetic chemistry for the formation of hydrazones and other nitrogen-containing derivatives .
Properties
Molecular Formula |
C9H20N2O2 |
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Molecular Weight |
188.27 g/mol |
IUPAC Name |
tert-butyl 4-hydrazinyl-2-methylbutanoate |
InChI |
InChI=1S/C9H20N2O2/c1-7(5-6-11-10)8(12)13-9(2,3)4/h7,11H,5-6,10H2,1-4H3 |
InChI Key |
JMDGRTCHBQSTTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNN)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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